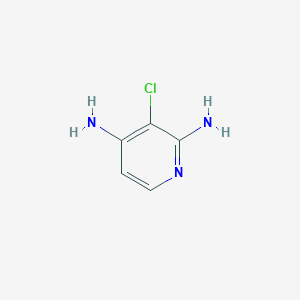
2-(6-Bromopyridin-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromo-2-pyridyl)thiazole is a heterocyclic compound that features both a thiazole ring and a brominated pyridine ring. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The incorporation of a bromine atom into the pyridine ring can enhance the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(6-Bromo-2-pyridyl)thiazole involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the synthesis of 2-(6-Bromo-2-pyridyl)thiazole can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromo-2-pyridyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: 2-(6-Amino-2-pyridyl)thiazole or 2-(6-Thio-2-pyridyl)thiazole.
Oxidation: 2-(6-Bromo-2-pyridyl)thiazole sulfoxide or sulfone.
Reduction: 2-(6-Bromo-2-piperidyl)thiazole.
Aplicaciones Científicas De Investigación
2-(6-Bromo-2-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials, such as dyes and polymers.
Mecanismo De Acción
The biological activity of 2-(6-Bromo-2-pyridyl)thiazole is primarily due to its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: It can bind to specific receptors, such as histamine receptors, to exert anti-inflammatory effects.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Chloro-2-pyridyl)thiazole: Similar structure but with a chlorine atom instead of bromine. It has comparable biological activities but may differ in reactivity and potency.
2-(6-Fluoro-2-pyridyl)thiazole: Contains a fluorine atom, which can enhance lipophilicity and membrane permeability.
2-(6-Methyl-2-pyridyl)thiazole: The methyl group can influence the compound’s metabolic stability and bioavailability.
Uniqueness
2-(6-Bromo-2-pyridyl)thiazole is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also facilitate further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H5BrN2S |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
2-(6-bromopyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H |
Clave InChI |
MUHQLPKBDBJMKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)





![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
